6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine
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Overview
Description
6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with a 4-methoxyphenyl group and a 4-morpholinophenyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of 4-methoxyphenylpyrimidine: The reaction begins with the condensation of 4-methoxybenzaldehyde with guanidine to form 4-methoxyphenylpyrimidine.
Nitration and Reduction: The 4-methoxyphenylpyrimidine undergoes nitration to introduce a nitro group, followed by reduction to convert the nitro group to an amine group.
Coupling with 4-morpholinophenylamine: The final step involves coupling the intermediate with 4-morpholinophenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(4-methoxyphenyl)-N-(4-piperidinophenyl)pyrimidin-4-amine: Similar structure but with a piperidine ring instead of a morpholine ring.
6-(4-methoxyphenyl)-N-(4-pyrrolidinophenyl)pyrimidin-4-amine: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
6-(4-methoxyphenyl)-N-(4-morpholinophenyl)pyrimidin-4-amine is unique due to the presence of the morpholine ring, which can impart distinct physicochemical properties and biological activities compared to its analogs. The morpholine ring can influence the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
6-(4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-26-19-8-2-16(3-9-19)20-14-21(23-15-22-20)24-17-4-6-18(7-5-17)25-10-12-27-13-11-25/h2-9,14-15H,10-13H2,1H3,(H,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZSAWNOWGRWHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC=N2)NC3=CC=C(C=C3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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